molecular formula C7H7N3O B2375094 {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol CAS No. 1824412-94-3

{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol

Cat. No.: B2375094
CAS No.: 1824412-94-3
M. Wt: 149.153
InChI Key: ISVIXKFGUKQEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 5-position

Mechanism of Action

Target of Action

The primary targets of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol are diverse and include enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which plays a role in cytokine signaling .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For example, it acts as an inverse agonist for RORγt and an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways these enzymes are involved in .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the cytokine signaling pathway through its inhibition of JAK1 and JAK2 . It also impacts the hypoxia-inducible factor (HIF) pathway through its inhibition of PHD-1 . The downstream effects of these interactions can lead to changes in cellular functions and responses .

Pharmacokinetics

Similar compounds have shown good systemic exposure and oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific targets and pathways it affects. For instance, inhibition of JAK1 and JAK2 can lead to reduced cytokine signaling, potentially impacting immune responses . Similarly, inhibition of PHD-1 can affect cellular responses to hypoxia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and substitution steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol has several applications in scientific research:

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVIXKFGUKQEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824412-94-3
Record name {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.